molecular formula C17H18N2O2S2 B11254320 2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11254320
M. Wt: 346.5 g/mol
InChI Key: JXMRJKBKALGZLX-UHFFFAOYSA-N
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Description

2-[3-(ETHYLSULFANYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(ETHYLSULFANYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the thiophene ring.

    Attachment of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction, using a benzoyl chloride derivative and an amine group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(ETHYLSULFANYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(ETHYLSULFANYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene core structure.

    Benzamido Derivatives: Compounds such as N-benzoylthiophene and N-ethylbenzamide have similar functional groups.

Uniqueness

What sets 2-[3-(ETHYLSULFANYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is the combination of the ethylsulfanyl and benzamido groups on the thiophene ring, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S2/c1-2-22-11-6-3-5-10(9-11)16(21)19-17-14(15(18)20)12-7-4-8-13(12)23-17/h3,5-6,9H,2,4,7-8H2,1H3,(H2,18,20)(H,19,21)

InChI Key

JXMRJKBKALGZLX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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